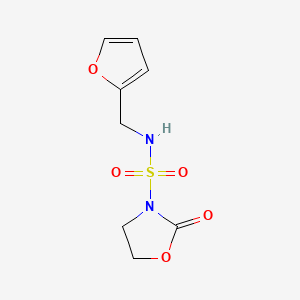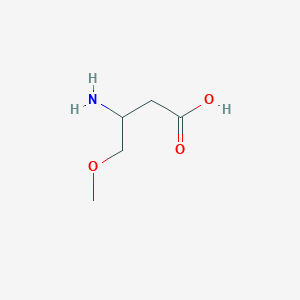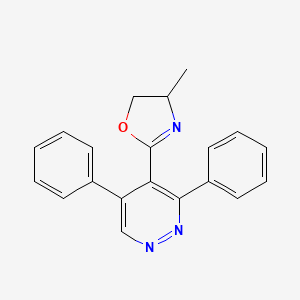
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is a heterocyclic compound that combines the structural features of pyridazine and oxazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,3-diphenylpropane-1,3-dione, under acidic or basic conditions.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, with an amide or nitrile.
Coupling of the Rings: The final step involves coupling the pyridazine and oxazole rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming a carbonyl derivative.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., Lewis acids for electrophilic substitution).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The combination of pyridazine and oxazole rings can interact with various biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The oxazole ring can enhance the compound’s binding affinity and specificity. Together, these interactions can affect various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine) share structural similarities and biological activities.
Oxazole Derivatives: Compounds such as oxazoles and oxazolines are structurally related and exhibit similar chemical reactivity.
Uniqueness
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is unique due to the combination of pyridazine and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound for research and development.
特性
分子式 |
C20H17N3O |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-(3,5-diphenylpyridazin-4-yl)-4-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H17N3O/c1-14-13-24-20(22-14)18-17(15-8-4-2-5-9-15)12-21-23-19(18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3 |
InChIキー |
CSIMNUWPJIGYLG-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=N1)C2=C(N=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


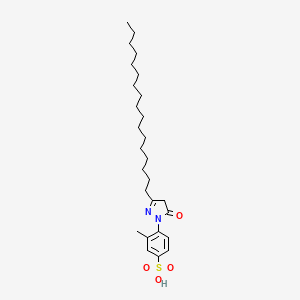
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)

![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
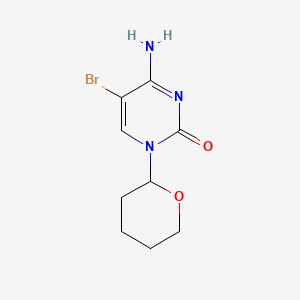
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
![N-Benzyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12906475.png)
![4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B12906477.png)
